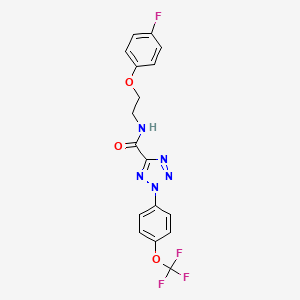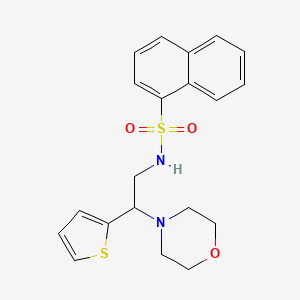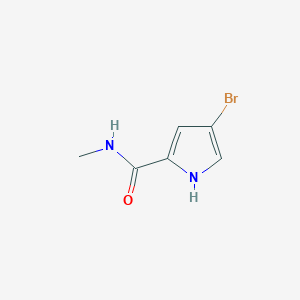
N-(2-(4-fluorophenoxy)ethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related tetrazole derivatives involves multiple steps, including condensation reactions, cyclization, and saponification. For example, compounds with similar structures have been synthesized by condensation of dimethylamine with specific carboxylic acids, followed by cyclization with diones and saponification with sodium hydroxide (Liu et al., 2016).
Molecular Structure Analysis
Molecular structure determination, such as X-ray crystallography, reveals the geometric parameters of the compound and its crystalline form. Studies on similar compounds have determined cell parameters and refined structures to understand intermolecular interactions and molecular conformations (Al-Hourani et al., 2020).
Chemical Reactions and Properties
The chemical reactions of tetrazole derivatives can include nucleophilic substitution, where halogens are replaced by nucleophiles such as fluoride ions. This reaction mechanism has been demonstrated in the synthesis of radiolabeled compounds for potential medical imaging applications (Katoch-Rouse & Horti, 2003).
Physical Properties Analysis
The physical properties, including solubility, melting point, and thermal stability, of related compounds are influenced by their molecular structure. For instance, compounds with bulky fluorenylidene groups show remarkable solubility in organic solvents and high thermal stability, indicating that the physical properties of N-(2-(4-fluorophenoxy)ethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide may also be influenced by its fluorinated groups and tetrazole ring (Hsiao, Yang, & Lin, 1999).
Chemical Properties Analysis
The chemical properties, such as reactivity with other chemical groups, potential for forming hydrogen bonds, and interaction with biological molecules, can be deduced from studies on similar compounds. For example, the introduction of fluorine atoms has been shown to affect the chemical properties, including the potential bioactivity of compounds, by influencing their interaction with biological targets (Palanki et al., 2000).
属性
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F4N5O3/c18-11-1-5-13(6-2-11)28-10-9-22-16(27)15-23-25-26(24-15)12-3-7-14(8-4-12)29-17(19,20)21/h1-8H,9-10H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIDSOIEDXZJBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2N=C(N=N2)C(=O)NCCOC3=CC=C(C=C3)F)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F4N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-fluorophenoxy)ethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)pentanamide](/img/structure/B2485258.png)
![2-Methyl-4-[(pyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2485259.png)
![3-[(4-Fluorobenzyl)oxy]-2-thiophenecarbohydrazide](/img/structure/B2485260.png)

![5-(3-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2485262.png)


![1-(2-{[4-(3-chloro-4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid](/img/structure/B2485265.png)

![6-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide](/img/structure/B2485269.png)

![4-ethylsulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2485272.png)
